molecular formula C13H10BrN3O B2550656 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-83-9

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2550656
CAS No.: 255710-83-9
M. Wt: 304.147
InChI Key: WRILJJGIAXPBHC-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is an organic compound with the molecular formula C13H10BrN3O It is characterized by the presence of a bromophenyl group, a formyl group, and a pyrazolyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: 3-[3-(4-bromophenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile

    Reduction: 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine

    Substitution: 3-[3-(4-methoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Scientific Research Applications

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can facilitate binding to hydrophobic pockets, while the formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
  • 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
  • 3-[3-(4-methylphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Uniqueness

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of the formyl and nitrile groups also provides versatility in its chemical reactivity, allowing for a wide range of synthetic transformations and applications.

Biological Activity

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, with the CAS number 380449-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11BrN2O
  • Molecular Weight : 323.14 g/mol
  • Boiling Point : Approximately 534.4 °C (predicted)
  • Density : 1.57 g/cm³ (predicted)
  • Acidity (pKa) : 4.23 (predicted)

The biological activity of this compound may be attributed to its interactions with specific biological targets, including enzymes and receptors involved in various cellular processes. Pyrazole derivatives are known for their ability to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The presence of the bromophenyl group enhances lipophilicity, potentially increasing membrane permeability and leading to improved antimicrobial efficacy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. These effects are often mediated through:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of cell cycle progression.

A notable study demonstrated that a related pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, mitigating inflammatory responses in vitro and in vivo.

Study on Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against human lung cancer cells (A549). The study employed MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a dose-dependent increase in apoptosis markers, suggesting effective anticancer activity .

Cell LineIC50 (µM)Mechanism
A54915Apoptosis induction
MCF720Cell cycle arrest

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Administration significantly reduced edema and levels of inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRILJJGIAXPBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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